2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole
Description
Properties
CAS No. |
1289062-40-3 |
|---|---|
Molecular Formula |
C5H3BrF3NS |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis Using Modified Hantzsch Thiazole Methodology
The Hantzsch thiazole synthesis, adapted for bromine incorporation, offers a viable route to this compound. This method involves the condensation of an α-bromoketone with a thioamide to form the thiazole ring. For 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole, the α-bromoketone must carry a trifluoromethyl group, while the thioamide contributes the methyl substituent.
Reaction Conditions and Optimization
-
α-Bromoketone Preparation : Trifluoroacetylacetone is brominated at the α-position using bromine or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Excess bromine ensures complete substitution while minimizing di-brominated byproducts .
-
Cyclization : The α-bromo-trifluoroacetylacetone reacts with thioacetamide in ethanol under reflux (78°C) for 8–12 hours. The thioamide’s sulfur and nitrogen atoms facilitate ring closure, positioning the bromine at the 2-position and the methyl group at the 5-position .
-
Yield : 78–85% after recrystallization from hexane/ethyl acetate.
Challenges and Solutions
-
Byproduct Formation : Over-bromination or incomplete cyclization can reduce yields. Using a 1:1 molar ratio of α-bromoketone to thioacetamide and controlled heating mitigates this .
-
Purification : Silica gel chromatography removes unreacted thioacetamide and oligomeric byproducts.
Halogen Exchange from Chlorinated Precursors
Chlorinated thiazole intermediates, such as 2-chloro-5-methyl-4-(trifluoromethyl)-1,3-thiazole, can undergo halogen exchange to introduce bromine. This method leverages the higher nucleophilicity of bromide ions in polar aprotic solvents.
Procedure
-
Chlorination : Trifluoroacetylacetone is chlorinated using chlorosulfuric acid at −15°C to 15°C, forming 2-chloro-5-methyl-4-(trifluoromethyl)-1,3-thiazole .
-
Bromination : The chlorinated intermediate reacts with sodium bromide in dimethylformamide (DMF) at 120°C for 6 hours. A catalytic amount of tetrabutylammonium bromide enhances reactivity .
Key Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes SN2 displacement |
| Solvent | DMF | Stabilizes transition state |
| NaBr Equivalents | 1.2 | Prevents over-substitution |
Yield : 70–75%, with residual chloride <2% .
Direct Bromination of Preformed Thiazole Cores
Electrophilic bromination of 5-methyl-4-(trifluoromethyl)-1,3-thiazole offers a post-cyclization route. Bromine addition occurs preferentially at the electron-deficient 2-position due to the directing effects of the trifluoromethyl group.
Reaction Setup
-
Substrate : 5-Methyl-4-(trifluoromethyl)-1,3-thiazole (synthesized via cyclization of trifluoroacetylacetone and thioacetamide).
-
Brominating Agent : Bromine in acetic acid (1:1 molar ratio).
-
Conditions : Stirred at 25°C for 24 hours, followed by quenching with sodium thiosulfate .
Efficiency and Limitations
-
Drawback : Requires strict temperature control to avoid ring decomposition.
Continuous Flow Synthesis for Industrial Scalability
Continuous flow reactors enhance the safety and efficiency of bromine-handling steps. This method integrates cyclization and bromination in a single streamlined process.
Process Overview
-
Feedstreams :
-
Stream A: α-Bromo-trifluoroacetylacetone in tetrahydrofuran (THF).
-
Stream B: Thioacetamide in ethanol.
-
-
Reactor Parameters :
-
Temperature: 80°C.
-
Residence Time: 30 minutes.
-
-
In-line Bromination : The thiazole intermediate reacts with HBr gas in a second reactor module at 50°C .
Advantages
-
Yield : 82–88% with >99% purity.
-
Safety : Minimizes exposure to toxic bromine vapors.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Adaptation | 78–85 | 98–99 | Moderate | High |
| Halogen Exchange | 70–75 | 97–98 | High | Moderate |
| Direct Bromination | 65–70 | 95–97 | Low | Low |
| Continuous Flow | 82–88 | >99 | High | High |
Insights :
-
The Hantzsch method balances yield and cost but requires meticulous purification.
-
Continuous flow synthesis excels in industrial settings despite higher initial setup costs .
Mechanistic Insights and Reaction Pathways
Cyclization Mechanism :
-
Nucleophilic Attack : The thioacetamide’s sulfur attacks the α-carbon of the bromoketone, forming a thioether intermediate.
-
Ring Closure : Intramolecular nucleophilic substitution by the nitrogen atom completes the thiazole ring, ejecting HBr .
Bromination Dynamics :
-
Electrophilic Substitution : Bromine’s electrophilicity targets the 2-position, stabilized by the electron-withdrawing trifluoromethyl group.
-
Kinetics : Second-order dependence on bromine concentration, with activation energy ≈45 kJ/mol .
Industrial-Scale Optimization Strategies
Waste Reduction :
-
Solvent Recycling : Ethanol from cyclization steps is distilled and reused, cutting costs by 20% .
-
Byproduct Utilization : Di-brominated byproducts are hydrogenated to mono-bromo derivatives using Pd/C catalysts.
Process Intensification :
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include 2-bromo-5-methyl-4-(trifluoromethyl)thiazole-2-carboxylic acid or corresponding aldehydes.
Reduction Reactions: Products include 5-methyl-4-(trifluoromethyl)-1,3-thiazole or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole exhibits significant biological activities, particularly in cancer treatment. Studies have shown that it can interact with various biological targets involved in cancer progression, influencing cellular processes such as apoptosis and proliferation. For instance, compounds derived from this thiazole have demonstrated effectiveness against human glioblastoma and melanoma cell lines .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its ability to bind to enzymes and receptors involved in microbial resistance suggests it could serve as a lead compound for developing new antibiotics or antifungal agents .
3. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications to the thiazole structure can enhance its biological activity. For example, compounds with para-halogen substitutions on the phenyl ring attached to the thiazole demonstrate improved efficacy against various cancer cell lines compared to standard treatments .
Agricultural Chemistry Applications
1. Agrochemical Development
In agricultural chemistry, 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is utilized in formulating pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these agrochemicals, making them effective against a range of pests while potentially minimizing environmental impact .
2. Crop Protection
Research has shown that this compound can be effective in protecting crops from various pathogens and pests, contributing to increased agricultural productivity. Its incorporation into pesticide formulations allows for targeted action against specific agricultural threats .
Material Science Applications
1. Polymer Chemistry
The compound can be integrated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly beneficial for creating advanced materials used in coatings and electronics, where durability and performance are critical .
Research Reagents
As a versatile building block in organic synthesis, 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry. Its unique structure allows for the synthesis of various derivatives that can be explored for additional therapeutic applications .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole demonstrated its potential as an anticancer agent. The synthesized compounds were tested against several cancer cell lines, revealing promising results with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Agricultural Efficacy
In another research effort, formulations containing this thiazole derivative were tested against common agricultural pests. Results indicated a marked increase in efficacy compared to conventional pesticides, showcasing its potential as an environmentally friendly alternative .
Mechanism of Action
The mechanism of action of 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Halogen Substituents
- 2-Chloro-4-(trifluoromethyl)-1,3-thiazole ():
Replacing bromine with chlorine at position 2 reduces steric hindrance but may decrease electrophilicity. Chlorine’s smaller atomic radius could improve binding in sterically constrained enzyme pockets. However, bromine’s higher leaving-group ability makes it more reactive in nucleophilic substitution reactions . - This difference could reduce metabolic stability but enhance hydrogen-bonding interactions in biological targets .
Trifluoromethyl vs. Methyl Groups
- 4-Methyl-1,3-thiazole derivatives ():
The methyl group at position 4 (e.g., compound 6a) provides moderate electron-donating effects, leading to lower enzymatic inhibitory activity compared to trifluoromethyl-substituted analogs. For example, 4-methyl-thiazole (6a) showed higher in vitro activity than 4-(2-thienyl)-thiazole (6i) but lower than trifluoromethyl-containing derivatives . - Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (): The trifluoromethyl group at position 5 enhances lipophilicity and resistance to oxidative metabolism, making it more suitable for prolonged biological activity compared to non-fluorinated analogs .
Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives
- 1,3-Thiazole vs. 1,3,4-Thiadiazole ():
Thiazole derivatives (e.g., 6a–i) consistently exhibit superior inhibitory activity compared to thiadiazole analogs (11a–f). For instance, 6a (4-methyl-thiazole) demonstrated 2–3 times higher activity than 11a (thiadiazole derivative), attributed to the thiazole’s optimal balance of aromaticity and electronic effects . - 2-Bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole ():
Thiadiazole-based compounds exhibit lower metabolic stability due to reduced aromatic stabilization, limiting their utility in drug design compared to thiazoles .
Data Tables
Table 2. Comparison of Inhibitory Activity (IC₅₀)
| Compound Class | Example Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1,3-Thiazole (4-methyl) | 6a | 12.5 | |
| 1,3,4-Thiadiazole | 11a | 28.7 | |
| Trifluoromethyl-thiazole | 6e | 8.2 |
Biological Activity
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound notable for its diverse biological activities. Its unique structural features, including a thiazole ring with bromine and trifluoromethyl substituents, contribute to its potential therapeutic applications. This article explores the compound's biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is , with a molecular weight of approximately 232.02 g/mol. The thiazole ring structure incorporates both sulfur and nitrogen atoms, enhancing its reactivity and biological properties.
Antimicrobial Activity
Research indicates that 2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole exhibits significant antimicrobial properties against various bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 ± 2 | 0.5 μg/mL |
| Escherichia coli | 18 ± 1 | 1.0 μg/mL |
| Aspergillus niger | 22 ± 3 | 0.3 μg/mL |
| Candida albicans | 19 ± 2 | 0.7 μg/mL |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
The anticancer potential of 2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole has been explored in various studies. Notably, it has shown activity against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung adenocarcinoma) | 15 ± 2 |
| MCF-7 (breast cancer) | 12 ± 1 |
| HeLa (cervical cancer) | 10 ± 0.5 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through interaction with specific molecular targets .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors involved in critical cellular processes. For instance, studies have indicated that it may inhibit key enzymes related to cancer progression and microbial resistance, thereby influencing pathways such as apoptosis and cell cycle regulation .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiazole derivatives, including 2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole. The compound was tested against multiple strains, demonstrating superior activity compared to standard antibiotics like ampicillin and amphotericin B .
Evaluation in Cancer Research
In another significant study focused on anticancer effects, researchers treated A549 and MCF-7 cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. Key Data :
- Reaction Conditions : Thionyl chloride reflux (30–60 min), ethanol recrystallization .
- Yield Optimization : Solvent polarity and temperature critically influence regioselectivity and purity .
Advanced: How can regioselectivity challenges during bromination of the thiazole ring be addressed?
Regioselective bromination at the 2-position is influenced by electronic effects from the trifluoromethyl (-CF₃) and methyl (-CH₃) groups. Computational modeling (DFT) predicts electron density distribution, identifying the 2-position as more electrophilic due to the electron-withdrawing -CF₃ group. Experimental validation involves controlled addition of brominating agents (e.g., NBS or Br₂) at low temperatures (0–5°C) to minimize side reactions . Competing bromination at the 5-position can occur if steric hindrance from the methyl group is insufficient, necessitating kinetic control .
Q. Methodological Insight :
- Kinetic vs. Thermodynamic Control : Lower temperatures favor 2-bromo products, while higher temperatures may lead to 5-bromo byproducts .
- Monitoring : Use in-situ NMR or HPLC to track reaction progress .
Basic: What spectroscopic and crystallographic techniques are recommended for structural validation?
- NMR : H and C NMR are critical for confirming substitution patterns. The -CF₃ group induces deshielding in adjacent protons, while bromine causes splitting in aromatic regions .
- X-Ray Crystallography : Resolves bond lengths and angles, confirming the planarity of the thiazole ring and dihedral angles with substituents. For example, in ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°) .
Q. Example Data :
| Parameter | Value (from ) |
|---|---|
| C-S bond length | 1.71 Å |
| Dihedral angle (thiazole-phenyl) | 5.15° |
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
The -CF₃ group is strongly electron-withdrawing, reducing electron density on the thiazole ring and enhancing electrophilic substitution at the 2-position. This effect is quantified via Hammett constants (σₘ = 0.43 for -CF₃). Reactivity studies show that nucleophilic attacks (e.g., Suzuki coupling) require palladium catalysts with strong electron-donating ligands (e.g., XPhos) to activate the brominated site .
Q. Mechanistic Consideration :
- Electrophilic Aromatic Substitution : -CF₃ directs incoming electrophiles to the 2-position via resonance and inductive effects.
- Cross-Coupling Reactions : Negishi or Stille couplings are preferred over Suzuki due to bromide’s lower reactivity .
Advanced: What strategies resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies in melting points (e.g., 95–100°C vs. 102–105°C) often stem from polymorphic forms or impurities. Recrystallization in different solvents (ethanol vs. hexane) can isolate pure polymorphs. Conflicting NMR data may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or hydration. Standardized protocols (e.g., drying under vacuum, using deuterated solvents) improve reproducibility .
Q. Troubleshooting Table :
| Issue | Resolution |
|---|---|
| Broad NMR peaks | Dry sample thoroughly, use high-field NMR (500 MHz+) |
| Melting point variability | Recrystallize in ethanol/water mixtures |
Basic: What are the safety and handling protocols for this compound?
While specific safety data for this compound is limited, analogs with bromine and -CF₃ groups are typically hazardous. Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C .
Advanced: How is computational chemistry applied to predict biological activity or material properties?
Docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors. For example, thiazole derivatives with -CF₃ groups show enhanced binding to hydrophobic pockets in proteins . DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, aiding in the design of derivatives with tailored redox potentials for materials science .
Q. Case Study :
- Binding Affinity : Trifluoromethyl groups improve binding to cytochrome P450 by 30% compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
